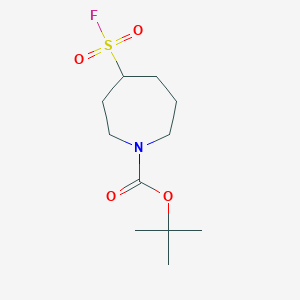
Tert-butyl 4-fluorosulfonylazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-fluorosulfonylazepane-1-carboxylate is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a carboxylate group attached to the azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-fluorosulfonylazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of a suitable diamine with a dihalide can lead to the formation of the azepane ring.
Introduction of the Fluorosulfonyl Group: The fluorosulfonyl group can be introduced through the reaction of the azepane with a fluorosulfonylating agent, such as fluorosulfonic acid or its derivatives.
Attachment of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a suitable base.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, such as the reaction of the azepane with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-fluorosulfonylazepane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorosulfonyl group.
Hydrolysis: The carboxylate group can undergo hydrolysis in the presence of acids or bases to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced azepane derivatives.
Substitution: Amino-substituted or thio-substituted azepane derivatives.
Hydrolysis: Carboxylic acids.
Aplicaciones Científicas De Investigación
Tert-butyl 4-fluorosulfonylazepane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-fluorosulfonylazepane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorosulfonyl group can act as an electrophilic center, facilitating covalent interactions with nucleophilic residues in proteins. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- 3-Fluoro-4-oxopiperidine-1-carboxylic acid tert-butyl ester
- tert-Butyl 4-(N-tert-butyl(oxyl)amino)heptafluorotoluene
Uniqueness
Tert-butyl 4-fluorosulfonylazepane-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and chemical properties. The combination of the azepane ring with the tert-butyl and fluorosulfonyl groups makes it a versatile compound for various synthetic and research applications. Its structural features allow for specific interactions with biological targets, making it valuable in medicinal chemistry and drug design.
Propiedades
IUPAC Name |
tert-butyl 4-fluorosulfonylazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-7-4-5-9(6-8-13)18(12,15)16/h9H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQIUDKTYHILOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2368396.png)
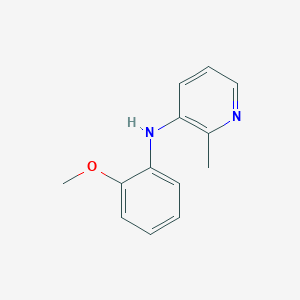
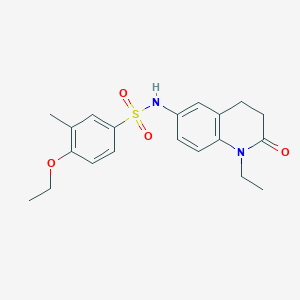
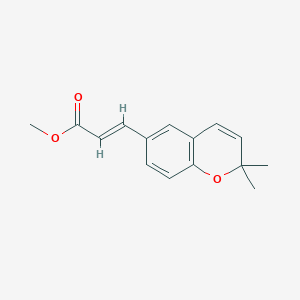
![5-((2-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2368401.png)

![N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2368405.png)
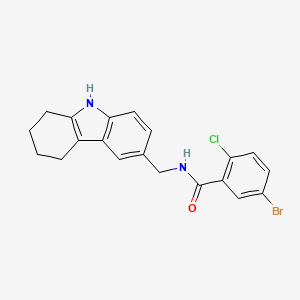
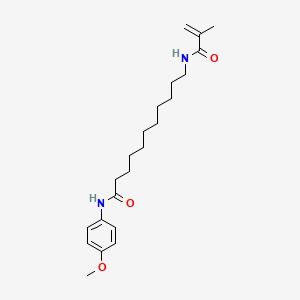
![6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2368408.png)
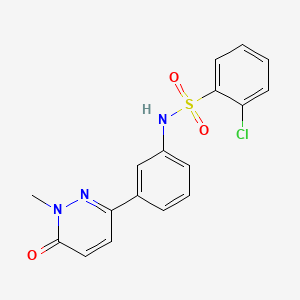
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide](/img/structure/B2368412.png)
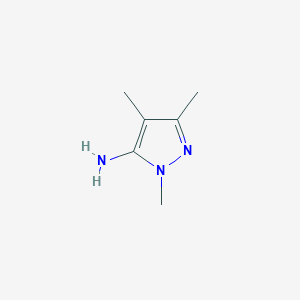
![N-(4-ethoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2368418.png)
